REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][NH2:10])=[CH:7][CH:6]=1)([O-:4])=[O:3].C(N(CC)CC)C.N#N.[C:22](=[S:24])=[S:23].[CH3:25]I>CO>[N+:2]([C:5]1[CH:6]=[CH:7][C:8]([CH2:9][NH:10][C:22](=[S:24])[S:23][CH3:25])=[CH:11][CH:12]=1)([O-:4])=[O:3] |f:0.1|
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Name
|
|
Quantity
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150 g
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Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(CN)C=C1
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Name
|
|
Quantity
|
243 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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N#N
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
780 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
to stir at room temperature for 2 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The internal temperature was maintained below 30° C. during the addition, which
|
Type
|
WAIT
|
Details
|
After an additional hour at room temperature
|
Type
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ADDITION
|
Details
|
was gradually added over about 20 minutes
|
Duration
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20 min
|
Type
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CUSTOM
|
Details
|
The cooling bath was removed
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Type
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CONCENTRATION
|
Details
|
It was then concentrated in vacuo to a volume of approximately 500 ml
|
Type
|
WASH
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Details
|
The ethereal phase was washed with 2 L of saturated aqueous NAGl
|
Type
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CUSTOM
|
Details
|
dried over
|
Type
|
FILTRATION
|
Details
|
MgSO4, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Trituration with petroleum ether and drying
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CNC(SC)=S)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 187 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |